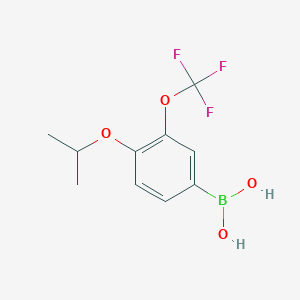
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both isopropoxy and trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-Isopropoxy-3-trifluoromethoxyphenylboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the borylation of the corresponding aryl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to yield different products.
Substitution: The compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF). The reactions are often carried out at temperatures between 80°C and 120°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which have significant applications in various fields.
Applications De Recherche Scientifique
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid has numerous applications in scientific research, including:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The compound’s unique functional groups allow for the creation of diverse chemical structures.
Biology: In biological research, the compound is used to develop boron-containing molecules that can act as enzyme inhibitors or probes for studying biological processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-3-trifluoromethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of isopropoxy and trifluoromethoxy groups enhances the compound’s reactivity and stability, facilitating efficient coupling reactions.
Comparaison Avec Des Composés Similaires
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid can be compared with other similar compounds, such as:
4-Trifluoromethoxyphenylboronic acid: This compound lacks the isopropoxy group, which may result in different reactivity and applications.
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: The presence of additional fluorine atoms can significantly alter the compound’s chemical properties and reactivity.
3-(Trifluoromethoxy)phenylboronic acid: This compound has a similar trifluoromethoxy group but differs in the position of the substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12BF3O4 |
|---|---|
Poids moléculaire |
264.01 g/mol |
Nom IUPAC |
[4-propan-2-yloxy-3-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-8-4-3-7(11(15)16)5-9(8)18-10(12,13)14/h3-6,15-16H,1-2H3 |
Clé InChI |
OERLHQQYWRYQTA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OC(C)C)OC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















